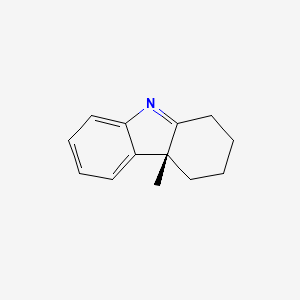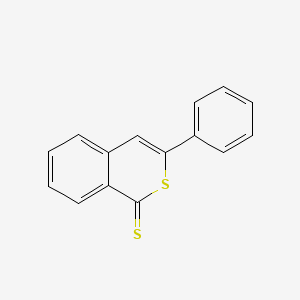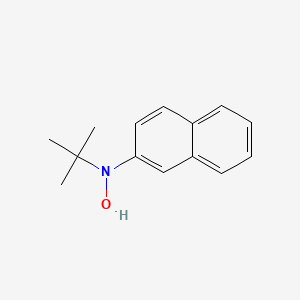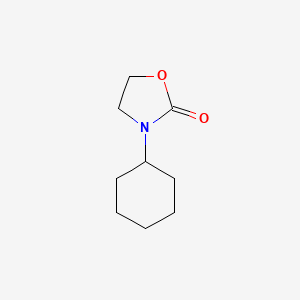![molecular formula C9H17ClN2O B14629056 N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea CAS No. 54187-16-5](/img/structure/B14629056.png)
N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylcyclopropyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with 1-(1-methylcyclopropyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
科学研究应用
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as cell division or enzyme activity, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-phenylurea: Contains a phenyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-methylurea: Contains a methyl group instead of a methylcyclopropyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties
属性
CAS 编号 |
54187-16-5 |
|---|---|
分子式 |
C9H17ClN2O |
分子量 |
204.70 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[1-(1-methylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C9H17ClN2O/c1-7(9(2)3-4-9)12-8(13)11-6-5-10/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI 键 |
OJIBMKXRUITPRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CC1)C)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


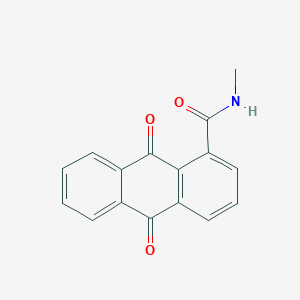


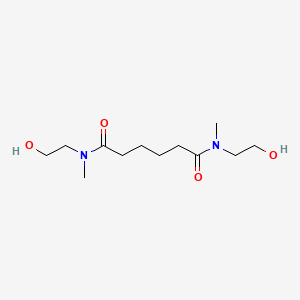
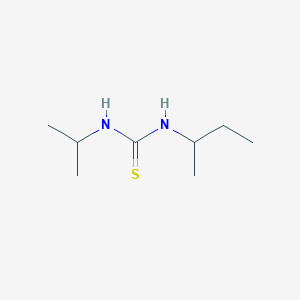
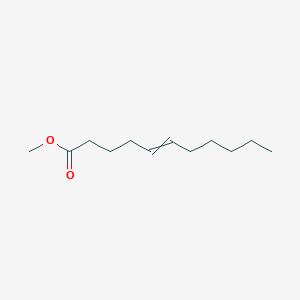
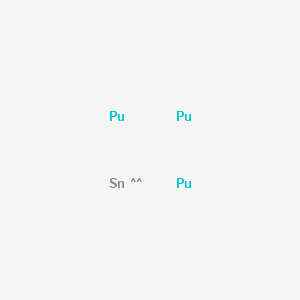
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)


